molecular formula C9H16F2N2O2 B13007750 Tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate

Tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate

Cat. No.: B13007750
M. Wt: 222.23 g/mol
InChI Key: MKQDTZMYHFYEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate is a chemical compound with the following molecular formula:

C9H16F2N2O2\text{C}_9\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2C9​H16​F2​N2​O2​

. It belongs to the class of carbamates and features a tert-butyl group, an aminomethyl group, and a difluoroazetidine ring.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate with appropriate reagents. For example, the aminomethylation of 3,3-difluoroazetidine-1-carboxylic acid with formaldehyde followed by protection of the amino group with tert-butyl isocyanate yields the desired compound .

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:: Tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate can undergo various reactions, including:

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Functional Group Transformations: The amino group can participate in various transformations.

Common Reagents::

    Formaldehyde: Used for aminomethylation.

    Tert-butyl isocyanate: Used for amino group protection.

Major Products:: The major products depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate finds applications in:

    Medicinal Chemistry: It may serve as a building block for drug development.

    Materials Science: Its unique structure could contribute to novel materials.

    Biological Studies: Researchers explore its interactions with biological targets.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-3,3-difluoroazetidine-1-carboxylate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-5-9(10,11)6(13)4-12/h6H,4-5,12H2,1-3H3

InChI Key

MKQDTZMYHFYEBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CN)(F)F

Origin of Product

United States

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